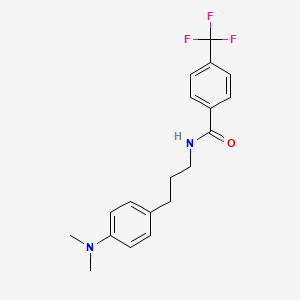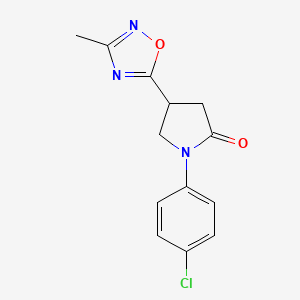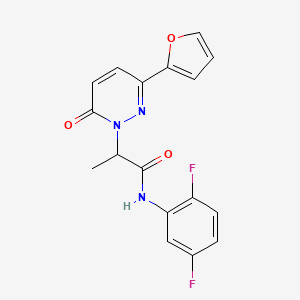![molecular formula C9H16LiNO5 B2568957 Lithium;(3S)-4-hydroxy-3-[(2-méthylpropan-2-yl)oxycarbonylamino]butanoate CAS No. 2445750-36-5](/img/structure/B2568957.png)
Lithium;(3S)-4-hydroxy-3-[(2-méthylpropan-2-yl)oxycarbonylamino]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium;(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is a chemical compound with the molecular formula C9H16LiNO5 and a molecular weight of 225.17 . This product is intended for research use only.
Molecular Structure Analysis
The molecular structure of Lithium;(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate consists of 9 carbon atoms, 16 hydrogen atoms, 1 lithium atom, 1 nitrogen atom, and 5 oxygen atoms .Applications De Recherche Scientifique
- Point de vue sur l'étude:
- Percée potentielle: Examiner l'application de matériaux cathodiques riches en lithium dans les batteries entièrement solides, visant à améliorer les performances et la sécurité .
Batteries au lithium métal (LMB) : Anodes
Batteries au lithium entièrement solides
Technologie membranaire pour la séparation du lithium
Mécanisme D'action
Target of action
Lithium is a drug used for the management of bipolar disorder and other psychiatric conditions . It’s used in the treatment of bipolar disorder, since unlike most other mood altering drugs, they counteract both mania and depression .
Mode of action
The precise mechanism of action of Lithium as a mood-stabilizing agent is currently unknown. Lithium’s therapeutic action may be due to a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors .
Biochemical pathways
Lithium affects several biochemical pathways. It’s known to inhibit inositol monophosphatase (IMPA) and glycogen synthase kinase-3 (GSK-3) . These enzymes play crucial roles in various cellular functions and their inhibition can lead to mood stabilization.
Result of action
The result of Lithium’s action is mood stabilization, making it an effective treatment for bipolar disorder. It counteracts both mania and depression .
Analyse Biochimique
Biochemical Properties
Lithium;(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes such as glycogen synthase kinase 3-beta (GSK3B), which is involved in numerous cellular processes including cell signaling and metabolism . The interaction with GSK3B can lead to the modulation of its activity, thereby influencing downstream signaling pathways. Additionally, Lithium;(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate may interact with other proteins and biomolecules, affecting their function and stability.
Cellular Effects
The effects of Lithium;(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can enhance the activity of brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and growth . Furthermore, Lithium;(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate can impact gene expression by altering the transcriptional activity of specific genes, leading to changes in protein synthesis and cellular behavior.
Molecular Mechanism
The molecular mechanism of action of Lithium;(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For example, the inhibition of GSK3B by Lithium;(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate can lead to the activation of downstream signaling pathways that promote cell survival and growth . Additionally, this compound may influence gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lithium;(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate can change over time. This compound exhibits stability under certain conditions, but it may degrade over extended periods or under specific environmental factors . Long-term studies have shown that the effects of Lithium;(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate on cellular function can vary, with some effects becoming more pronounced or diminishing over time. These temporal changes are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of Lithium;(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate in animal models vary with different dosages. At lower doses, this compound may exhibit beneficial effects on cellular function and behavior, while higher doses can lead to toxic or adverse effects . Studies have shown that there are threshold effects, where the compound’s impact on cellular processes becomes significant only above certain concentrations. Additionally, high doses of Lithium;(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate can cause toxicity, leading to cellular damage and impaired function.
Metabolic Pathways
Lithium;(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes such as GSK3B, which plays a role in glycogen metabolism and other cellular processes . By modulating the activity of these enzymes, Lithium;(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate can alter metabolic pathways and affect the overall metabolic state of cells.
Transport and Distribution
The transport and distribution of Lithium;(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate within cells and tissues involve interactions with specific transporters and binding proteins. This compound can be transported across cell membranes by active or passive mechanisms, depending on its chemical properties . Once inside the cell, Lithium;(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of Lithium;(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate is crucial for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of Lithium;(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate can affect its interactions with other biomolecules and its overall impact on cellular processes.
Propriétés
IUPAC Name |
lithium;(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5.Li/c1-9(2,3)15-8(14)10-6(5-11)4-7(12)13;/h6,11H,4-5H2,1-3H3,(H,10,14)(H,12,13);/q;+1/p-1/t6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLSTUPDHIIEOR-RGMNGODLSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)NC(CC(=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC(C)(C)OC(=O)N[C@@H](CC(=O)[O-])CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16LiNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,4,5-trimethyl-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2568875.png)




![N-(4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2568882.png)
![1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2568883.png)
![N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2568886.png)

![3-(tert-butyl)-1-methylindeno[2,3-d]pyrazol-4-O-ethyloxime](/img/structure/B2568888.png)


